![molecular formula C21H24N4O5S B2371260 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795481-66-1](/img/structure/B2371260.png)
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole, piperidine, thiazolidinedione, and a dimethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule contains several heterocyclic rings (pyrazole, piperidine, and thiazolidinedione), which are likely to influence its 3D structure and properties. The presence of the dimethoxyphenyl group could also impact the molecule’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thiazolidinedione could potentially undergo redox reactions, while the pyrazole might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple heteroatoms (N, S, O) could impact its polarity, solubility, and reactivity .Scientific Research Applications
Antidiabetic Properties
This compound exhibits antidiabetic properties due to its thiazolidinedione (TZD) scaffold. TZDs are known to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ) in adipose tissue. By promoting glucose uptake and reducing hepatic glucose production, they help manage type 2 diabetes. Researchers have explored the potential of this compound as an oral antidiabetic agent, although further studies are needed to validate its efficacy and safety .
Anti-Inflammatory Effects
The piperidinyl moiety in this compound suggests potential anti-inflammatory activity. Piperidine derivatives have been investigated for their ability to modulate inflammatory pathways. By targeting cytokines, chemokines, and inflammatory enzymes, compounds like this one may contribute to the development of novel anti-inflammatory drugs .
Anticancer Activity
The combination of the pyrazole and thiazolidinedione moieties makes this compound intriguing for anticancer research. Both structural elements have shown promise in inhibiting cancer cell growth. Researchers have explored their effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies are ongoing to understand how this compound interacts with cancer-related pathways .
Cardiovascular Benefits
Thiazolidinediones have been investigated for their potential cardiovascular benefits. By improving endothelial function, reducing inflammation, and enhancing insulin sensitivity, compounds like this one may play a role in preventing cardiovascular diseases. However, clinical trials are necessary to validate these effects .
Neuroprotective Properties
The presence of the dimethoxyphenyl group suggests possible neuroprotective effects. Researchers have studied related compounds for their ability to protect neurons against oxidative stress, inflammation, and neurodegenerative conditions. Investigations into the neuroprotective potential of this compound are ongoing .
Antioxidant Activity
The dimethoxyphenyl moiety may contribute to antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage. Studies have explored the antioxidant capacity of similar compounds, and this one warrants further investigation in this context .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-23-17(11-16(22-23)15-10-14(29-2)4-5-18(15)30-3)20(27)24-8-6-13(7-9-24)25-19(26)12-31-21(25)28/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURYOPCCWEJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione |
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